molecular formula C6H15NO B555014 (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride CAS No. 133736-94-4

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride

Cat. No.: B555014
CAS No.: 133736-94-4
M. Wt: 117.19 g/mol
InChI Key: VTQHAQXFSHDMHT-RITPCOANSA-N
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Description

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt, structurally characterized by a pentanol backbone with methyl and amino groups at the 2- and 3-positions, respectively. It is commonly known as L-Isoleucinol hydrochloride and serves as a biochemical reagent in research applications . The compound is synthesized via asymmetric routes, with purity levels exceeding 99% in commercial preparations. Key physicochemical properties include solubility in polar solvents like methanol and water, and storage recommendations at -20°C under inert atmospheres to ensure stability .

Properties

IUPAC Name

(2S,3S)-2-amino-3-methylpentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEHCGJWYOKYTE-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of L-Isoleucinol hydrochloride’s action is the production of proteins and other biochemical components that are essential for various bodily functions. These include energy production, brain stimulation, and alertness.

Biological Activity

(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, also known as L-Isoleucinol hydrochloride, is a chiral compound with significant biological relevance. This article delves into its biological activity, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry, which includes a methyl group and a pentan-1-ol backbone. Its molecular formula is C6H15NOC_6H_{15}NO with a molecular weight of approximately 115.19 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.

Target Interactions
this compound primarily acts through its interaction with specific molecular targets such as enzymes and receptors. It plays a role in several biochemical pathways:

  • Amino Acid Metabolism : As a derivative of isoleucine, it contributes to protein synthesis and energy production.
  • Neurotransmitter Modulation : It may influence neurotransmitter systems, enhancing alertness and cognitive functions.

Biochemical Pathways
In human physiology, isoleucine serves both glucogenic and ketogenic functions. It is synthesized from pyruvate and alpha-ketobutyrate in plants and microorganisms. In humans, its metabolism is crucial for maintaining energy levels and supporting muscle function.

1. Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological effects:

  • Anti-inflammatory Properties : Studies suggest that the compound may modulate inflammatory responses by interacting with Toll-like receptors (TLRs), potentially offering therapeutic benefits in autoimmune conditions .
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells under stress conditions, highlighting its potential in neurodegenerative disease management .

2. Toxicity and Safety

Toxicological assessments have shown that the compound has a favorable safety profile when used within recommended dosages. However, further studies are necessary to fully understand its long-term effects on human health .

Case Study 1: Autoimmune Disease Model

In a study involving mice with induced systemic lupus erythematosus (SLE), treatment with this compound demonstrated a reduction in anti-dsDNA antibody titers after prolonged administration. This suggests potential use in managing autoimmune disorders .

Case Study 2: Neuroprotective Research

A recent investigation into the neuroprotective effects of the compound found that it significantly reduced oxidative stress markers in cultured neuronal cells exposed to neurotoxic agents. This positions this compound as a candidate for further exploration in neuroprotection strategies .

Comparative Analysis of Biological Activities

Activity TypeEffectivenessMechanism of Action
Anti-inflammatoryModerateModulation of TLRs
NeuroprotectiveHighReduction of oxidative stress
Protein synthesis enhancementHighEssential amino acid precursor
Cognitive enhancementModerateNeurotransmitter modulation

Comparison with Similar Compounds

Structural Features

The compound is compared to analogs with similar stereochemistry, functional groups, or hydrochloride salt forms:

Compound Name (CAS) Key Structural Features
(2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride Amino alcohol with methyl branch at C3, HCl salt
(2S,3S)-3-(1-Adamantyl)-3-aminopropane-1,2-diol HCl (Monohydrate) Adamantyl-substituted diol with amino group; HCl salt and water of crystallization
(2S,3S,4R,5S)-3,4-Dihydroxy-5-methyl-2-nonylpyrrolidine HCl Pyrrolidine ring with multiple hydroxyl groups, methyl, and nonyl substituents
(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid HCl (5817-22-1) Carboxylic acid derivative with β-hydroxyl and methyl groups; HCl salt

Key Differences :

  • The adamantyl-substituted diol () features a bulky hydrophobic group, enhancing crystallinity and hydrogen-bonding networks.
  • The pyrrolidine derivative () contains a cyclic secondary amine, enabling distinct biological interactions.
  • The pentanoic acid analog () replaces the terminal hydroxyl with a carboxylic acid, altering solubility and reactivity.

Physicochemical Properties

Property Target Compound Adamantyl Diol HCl Pyrrolidine HCl Pentanoic Acid HCl
Molecular Formula C₆H₁₄ClNO C₁₃H₂₄NO₂Cl·H₂O C₁₄H₃₀ClNO₂ C₆H₁₃NO₃·HCl
Molecular Weight (g/mol) 153.65 302.83 287.85 183.64
Solubility Methanol, water Methanol Methanol/ethyl acetate Methanol, water
Melting Point/Decomp. Not reported 235°C (decomposition) Not reported Not reported
Storage Conditions -20°C, inert atmosphere Not specified Not specified -20°C, inert atmosphere

Insights :

  • Hydrophobic substituents (e.g., adamantyl) correlate with higher decomposition temperatures .
  • Carboxylic acid derivatives () exhibit broader aqueous solubility compared to amino alcohols.

Crystal Packing and Hydrogen Bonding

  • Adamantyl Diol HCl : Crystallizes in space group P2₁2₁2₁ with layered packing. Chloride ions form tridentate hydrogen bonds with hydroxyl and ammonium groups, stabilizing the lattice .
  • Pyrrolidine HCl: Exhibits a bilayer structure with alternating polar (hydrogen-bonded Cl⁻, hydroxyls) and nonpolar (alkyl chains) regions .

Preparation Methods

Lithium Aluminium Hydride (LAH) Reduction

L-Isoleucine is reduced using LAH in anhydrous tetrahydrofuran (THF) under reflux. The reaction proceeds via nucleophilic attack on the carboxyl group, yielding the primary alcohol:

Reaction Conditions

  • Substrate : L-Isoleucine (10 g, 0.08 mol)

  • Reagent : Lithium aluminium hydride (7.2 g, 0.19 mol)

  • Solvent : Dry THF (120 mL)

  • Temperature : Reflux (20 hours)

  • Workup : Quenching with ethyl acetate and aqueous NaOH

Outcome

  • Yield : 4.5 g (~50% theoretical yield based on free base)

  • Purity : Confirmed by 1H NMR^1 \text{H NMR} (CDCl3_3):

    • δ 0.75–0.90 (6H, m, CH3_3)

    • δ 3.57 (1H, dd, J = 3.27, 10.64 Hz, CH2_2OH)

Limitations

  • LAH poses safety risks due to pyrophoric nature.

  • Requires rigorous anhydrous conditions.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt. While explicit details are absent in the sources, standard protocols involve:

  • Dissolving isoleucinol in anhydrous ethanol.

  • Adding concentrated HCl dropwise at 0°C.

  • Crystallizing the salt via solvent evaporation.

Stereospecific Grignard Synthesis

A patent-pending method optimizes stereochemical control for industrial-scale synthesis of related intermediates, adaptable to (2S,3S)-2-amino-3-methylpentan-1-ol.

Grignard Reaction with 3-Methoxyphenylmagnesium Bromide

Reaction Scheme

  • Substrate : S(+)-1,1-Dimethylamino-2-methylpentan-3-one (V)

  • Reagent : 3-Methoxyphenylmagnesium bromide (IV)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 25°C (reflux)

    • Catalysis: Iodine

Outcome

  • Yield : 94% (86 g from 42 g substrate)

  • Purity : 98% (GC analysis)

  • Optical Rotation : [α]D_D = −20° (c = 1% MeOH)

Advantages

  • Avoids chiral HPLC for enantiomer separation.

  • High stereoselectivity (99% ee achievable).

Racemization and Enantiomer Recycling

The same patent describes a racemization process to recover unwanted enantiomers, enhancing overall yield.

Base-Mediated Racemization

Procedure

  • Substrate : Unwanted (+) or (−)-1,1-dimethylamino-2-methylpentan-3-one (V or Va)

  • Base : Aqueous NaOH (50%)

  • Solvent : Water or dichloromethane

  • Temperature : Ambient

Outcome

  • Yield : 92–95% racemic mixture

  • Optical Rotation : [α]D_D = 0° (c = 1% MeOH)

Significance

  • Reduces waste and improves cost-efficiency.

  • Critical for large-scale pharmaceutical synthesis.

Comparative Analysis of Methods

Method Yield Purity Stereoselectivity Scalability
LAH Reduction~50%>95%High (retains L-configuration)Lab-scale
Grignard Synthesis94%98%>99% eeIndustrial
Racemization92–95%N/AConverts to racemateIndustrial

Key Observations

  • Grignard Method excels in yield and stereochemical precision but requires specialized equipment.

  • LAH Reduction is accessible for small-scale synthesis but less efficient.

  • Racemization complements industrial processes by minimizing enantiomeric waste.

Characterization and Quality Control

Structural Verification

  • IUPAC Name : (2S,3S)-2-amino-3-methylpentan-1-ol hydrochloride.

  • Molecular Formula : C6_6H15_15NO·HCl.

  • CAS No. : 133736-94-4.

Analytical Data

  • 1H NMR^1 \text{H NMR} : Matches reported isoleucinol spectrum.

  • Optical Rotation : [α]D_D values correlate with enantiomeric excess.

  • HPLC/GC : Used for purity assessment (>98%) .

Q & A

Basic: What are the optimal synthetic routes for (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride, and how is stereochemical purity ensured?

Methodological Answer:
The synthesis typically involves:

  • Chiral precursor selection : Use enantiomerically pure starting materials (e.g., L-valine derivatives) to establish the (2S,3S) configuration.
  • Key steps :
    • Amino alcohol formation : Reduction of ketone intermediates (e.g., 3-methylpentan-1-one) with chiral catalysts like (R)- or (S)-BINAP-ligated transition metals to control stereochemistry .
    • Hydrochloride salt formation : Reaction with HCl in anhydrous ethanol, followed by crystallization to enhance purity .
  • Analytical validation : Confirm enantiomeric purity via chiral HPLC (e.g., using a Chiralpak® AD-H column) and compare retention times with known standards. Absolute configuration is verified by X-ray crystallography or optical rotation .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures comprehensive characterization:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from methyl and amino groups. The (2S,3S) configuration produces distinct splitting patterns in the methine protons (δ ~3.5–4.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching C₆H₁₅ClNO⁺ (calc. 152.0837).
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profile under nitrogen atmosphere .

Advanced: How does stereochemistry at C2 and C3 influence reactivity in downstream reactions (e.g., oxidation or substitution)?

Methodological Answer:
The (2S,3S) configuration impacts reaction kinetics and selectivity:

  • Oxidation studies : Tertiary alcohol oxidation (e.g., with KMnO₄/CrO₃) proceeds slower compared to secondary alcohols, with stereochemistry preserving the ketone product’s configuration. Steric hindrance from the 3-methyl group reduces side reactions .
  • Substitution reactions : Nucleophilic attack at the amino group is sterically modulated by the adjacent methyl group. For example, benzoylation under Schotten-Baumann conditions yields higher diastereoselectivity in (2S,3S) vs. (2R,3R) isomers .
  • Mitigation strategy : Use DFT calculations to model transition states and predict regioselectivity .

Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:
Contradictions often arise from experimental design limitations. To address this:

  • Accelerated stability testing :
    • pH-dependent degradation : Perform forced degradation studies at pH 1–13 (40°C, 75% RH) and monitor via HPLC. The compound is prone to hydrolysis at the C1-OH group under acidic conditions, forming a ketone byproduct .
    • Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and phase transitions. Degradation above 150°C correlates with HCl release .
  • Statistical modeling : Apply Arrhenius equations to extrapolate shelf-life data from accelerated conditions .

Advanced: What strategies are effective for troubleshooting low yields in enantioselective synthesis?

Methodological Answer:
Low yields may stem from:

  • Catalyst optimization : Screen chiral ligands (e.g., Josiphos, Mandyphos) and solvents (e.g., THF vs. DCM) to improve enantiomeric excess (ee). For example, Ru-BINAP systems increase ee to >95% in hydrogenation steps .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduction to amines or racemization). Quench reactions at 50% conversion to minimize decomposition .
  • Crystallization tweaks : Optimize anti-solvent addition (e.g., tert-butyl methyl ether) and cooling rates to enhance crystal purity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .
  • Emergency contacts : For exposure or inhalation, contact CHEMTREC (+1-800-424-9300) and provide SDS Section 1.4 details .

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